molecular formula C25H24O6 B106824 cudraflavone B CAS No. 19275-49-1

cudraflavone B

Numéro de catalogue B106824
Numéro CAS: 19275-49-1
Poids moléculaire: 420.5 g/mol
Clé InChI: XIWCDUHPYMOFIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cudraflavone B is a prenylated flavone isolated from C. tricuspidata . It has shown anti-proliferative activity, mouse brain monoamine oxidase (MAO) inhibitory effects, apoptotic actions in human gastric carcinoma cells and mouse melanoma cells, and hepatoprotective activity .


Synthesis Analysis

Cudraflavone B has been reported to potentially kill a variety of tumor cells . It has been applied to anti-aging in clinical due to its distinct antioxidant activity . It was first extracted and purified from Cephalotaxus fortune .


Molecular Structure Analysis

The molecular formula of cudraflavone B is C25H24O6 . Its average mass is 420.454 Da and its monoisotopic mass is 420.157288 Da .


Chemical Reactions Analysis

Cudraflavone B selectively inhibited cell viability and induced cell apoptosis by activating the endoplasmic reticulum stress (ER stress) related pathway, as well as harnessing the autophagy-related PI3K/mTOR/LC3B signaling pathway .


Physical And Chemical Properties Analysis

Cudraflavone B has a molecular formula of C25H24O6 . Its average mass is 420.454 Da and its monoisotopic mass is 420.157288 Da .

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Cudraflavone B, a prenylated flavonoid, exhibits significant anti-inflammatory effects. It inhibits tumor necrosis factor α (TNFα) gene expression and secretion by blocking nuclear factor κB (NF-κB) translocation in macrophages. This action results in cyclooxygenase 2 (COX-2) gene expression inhibition, suggesting potential for development as a nonsteroidal anti-inflammatory drug (Hošek et al., 2011).

Anticancer Effects

Cudraflavone B has shown promise in inhibiting the proliferation of oral squamous cell carcinoma cells. It induces apoptosis through the mitochondrial apoptotic pathway and affects key proteins like p53, p21, and p27. Its effects are related to the activation of MAPK, NF-κB, and SIRT1 pathways, highlighting its potential as a candidate for treating oral cancer (Lee et al., 2013).

Neuroprotective Effects

Cudraflavone B exhibits neuroprotective properties against glutamate-induced neurotoxicity in mouse hippocampal HT22 cells. It induces the expression of heme oxygenase (HO)-1 and enhances nuclear accumulation of nuclear factor-E2-related factor 2 (Nrf2), which suggests its potential application in treating neurodegenerative diseases (Lee et al., 2014).

Cell Cycle Regulation and Antiproliferative Actions

Cudraflavone B inhibits cell proliferation and DNA synthesis in rat aortic smooth muscle cells. It affects the cell cycle by regulating proteins like cyclin-dependent kinases (CDKs), cyclins, and CDK inhibitors, indicating its potential in cardiovascular disease management (Kim et al., 2009).

Safety And Hazards

According to the Material Safety Data Sheet, precautions for safe handling of cudraflavone B include washing thoroughly after handling, removing contaminated clothing and washing before reuse, avoiding contact with eyes, skin, and clothing, avoiding ingestion and inhalation, keeping away from sources of ignition, and avoiding prolonged or repeated exposure .

Orientations Futures

Cudraflavone B has been reported to potentially kill a variety of tumor cells . It might be an attractive drug for the treatment of GBM . Furthermore, it showed neuroprotective effects and ROS inhibition against glutamate-induced neurotoxicity . These findings suggest the potential application of naturally occurring cudraflavone B as a therapeutic agent for neurodegenerative diseases .

Propriétés

IUPAC Name

8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O6/c1-13(2)5-7-17-23(29)21-20(30-24(17)15-8-6-14(26)11-18(15)27)12-19-16(22(21)28)9-10-25(3,4)31-19/h5-6,8-12,26-28H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWCDUHPYMOFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(OC2=CC3=C(C=CC(O3)(C)C)C(=C2C1=O)O)C4=C(C=C(C=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cudraflavone B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cudraflavone B
Reactant of Route 2
cudraflavone B
Reactant of Route 3
cudraflavone B
Reactant of Route 4
cudraflavone B
Reactant of Route 5
Reactant of Route 5
cudraflavone B
Reactant of Route 6
cudraflavone B

Citations

For This Compound
266
Citations
TJ Kim, HJ Han, Y Lim, MC Song, J Kim… - Journal of …, 2009 - journals.lww.com
… In the present study, cudraflavone B was found … cudraflavone B was found to inhibit cell proliferation and DNA synthesis in cultured RASMCs. These findings suggest that cudraflavone B …
Number of citations: 21 journals.lww.com
J Hošek, M Bartos, S Chudík… - Journal of Natural …, 2011 - ACS Publications
… In the present work, we have found that cudraflavone B (1) isolated from … cudraflavone B (1), which is present in large amounts in M. alba root extracts. It was found that cudraflavone B (1…
Number of citations: 69 pubs.acs.org
HJ Lee, QS Auh, YM Lee, SK Kang, SW Chang… - Planta …, 2013 - thieme-connect.com
… We observed that cudraflavone B inhibited proliferation of these cells in a time- and dose-… with cudraflavone B showed normal cell nuclei morphology. We found that cudraflavone B and …
Number of citations: 31 www.thieme-connect.com
J Pan, R Zhao, C Dong, J Yang, R Zhang, M Sun… - BMC neuroscience, 2023 - Springer
… The natural product Cudraflavone B (CUB) has been reported to potentially kill a variety of tumor cells. Currently, its anit-cancer effect on GBM still remains unknown. Herein, we …
Number of citations: 9 link.springer.com
T Fujimoto, Y Hano, T Nomura, J Uzawa - Planta medica, 1984 - thieme-connect.com
… Photo-oxidative cyclization occurred with cudraflavone B … Cudraflavone B (2) was obtained as pale yellow amorphous … The linear structure (2) for cudraflavone B was supported by …
Number of citations: 69 www.thieme-connect.com
DS Lee, W Ko, DC Kim, YC Kim, GS Jeong - Molecules, 2014 - mdpi.com
… Cudraflavone B, a prenylated flavone, is … cudraflavone B and the mechanisms underlying its anti-neurodegenerative biological activities. In the present study, we isolated cudraflavone B …
Number of citations: 35 www.mdpi.com
H Dong, M Wu, S Xiang, T Song, Y Li… - Journal of Natural …, 2022 - ACS Publications
… (23) and cudraflavone B (24) … and cudraflavone B (24), showed comparable activity to ampicillin and kanacycin A against Staphylococcus aureus. Both morusin (23) and cudraflavone B (…
Number of citations: 6 pubs.acs.org
H Dong, L Liao, P Yu, B Long, Y Che, L Lu, B Xu - Bioorganic Chemistry, 2023 - Elsevier
… Given the similarity between the chemical structures of cudraflavone A (1) and cudraflavone B (2), we attempted to prepare compound 1 from compound 2. After a few trials, we were …
Number of citations: 2 www.sciencedirect.com
JH Hwang, SS Hong, XH Han, JS Hwang… - Journal of natural …, 2007 - ACS Publications
… 9), 13 cudraflavanone A (10), 14 and cudraflavone B (11) 13 by comparison of their physical … 7), cudraflavanone A (10), and cudraflavone B (11) exhibited weak inhibitory activity, with IC …
Number of citations: 56 pubs.acs.org
HC Soo, FFL Chung, KH Lim, VA Yap, TD Bradshaw… - PLoS …, 2017 - journals.plos.org
… A related compound, cudraflavone B, induces apoptosis in human oral cancer cells by modulating mitogen-activated protein kinase (MAPK), sirtuin-1 and Nuclear factor-κB (NFκB) …
Number of citations: 65 journals.plos.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.